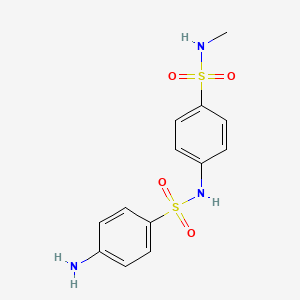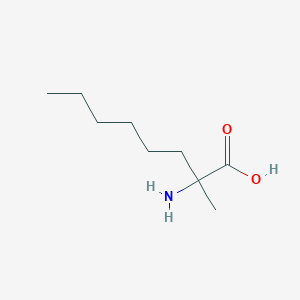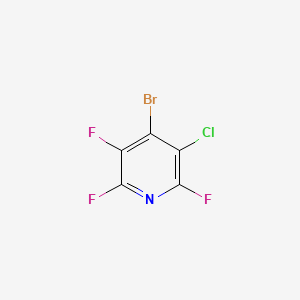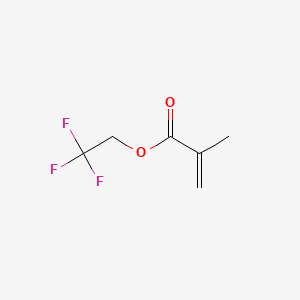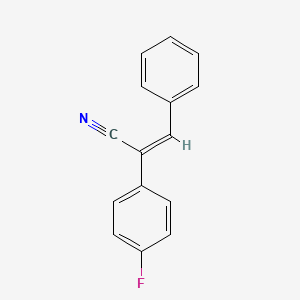
2-(4-Fluorophenyl)-3-phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-3-phenylacrylonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a fluorophenyl group and a phenylacrylonitrile moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as 4-fluorophenylacetonitrile, have been used as starting reagents in the synthesis of other bioactive compounds . These compounds interact with their targets, leading to changes in the target’s function and resulting in various biological effects.
Biochemical Pathways
It is known that similar compounds, such as 4-fluorophenylacetonitrile, undergo biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that 2-(4-Fluorophenyl)-3-phenylacrylonitrile may also be metabolized in similar ways, affecting related biochemical pathways.
Pharmacokinetics
A study on similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, has shown promising pharmacokinetic properties . These compounds were found to have good bioavailability and safety profiles, suggesting that this compound may have similar properties.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects.
Action Environment
For example, the herbicide flufenacet is known to be moderately persistent in soil and water/sediment systems under certain conditions . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-phenylacrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base. One common method is the Knoevenagel condensation reaction, where the aldehyde and nitrile react in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-phenylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 4-fluorobenzoic acid and phenylacetic acid derivatives.
Reduction: 2-(4-Fluorophenyl)-3-phenylpropylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Fluorophenyl)-3-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-3-phenylpropionitrile
- 2-(4-Fluorophenyl)-3-phenylbutyronitrile
- 2-(4-Fluorophenyl)-3-phenylpentanitrile
Uniqueness
2-(4-Fluorophenyl)-3-phenylacrylonitrile is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a phenylacrylonitrile moiety
Properties
CAS No. |
54648-47-4 |
|---|---|
Molecular Formula |
C15H10FN |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10FN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10- |
InChI Key |
AWMKCXLADSGTQN-UVTDQMKNSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


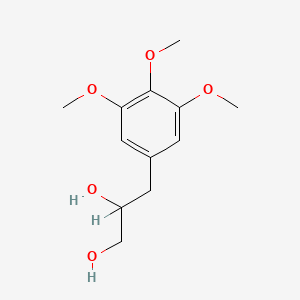
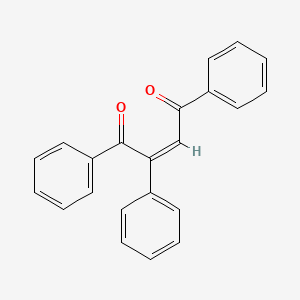
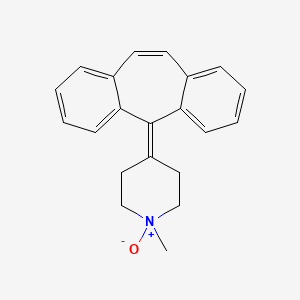
![4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B3426782.png)
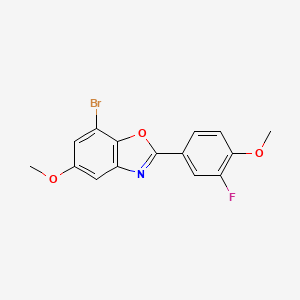
![(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3426790.png)
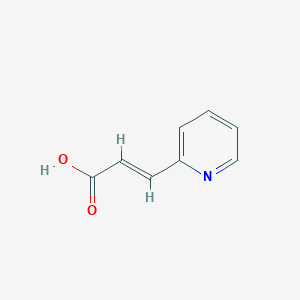
![(1S,2R,3R,4S,5S,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol](/img/structure/B3426798.png)

